molecular formula C25H18N2O3S B12271626 1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone

1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B12271626
M. Wt: 426.5 g/mol
InChI Key: ADOUNUTYHJTGEN-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone is a complex synthetic organic compound with the molecular formula C 25 H 18 N 2 O 3 S and a molecular weight of 426.5 g/mol. Its structure integrates a 1,3-benzodioxole (methylenedioxyphenyl) moiety, a feature present in various biologically active compounds, linked via a sulfanyl-ethanone bridge to a 4,6-diphenylpyrimidine core. This nearly planar molecular architecture is significant for its potential to engage in π-π stacking interactions with biological targets. The compound serves as a valuable chemical intermediate in medicinal chemistry and organic synthesis. The presence of the benzodioxole group is often associated with diverse pharmacological activities in research compounds, with studies on similar structures showing cytotoxic properties. The ethanone group allows for further nucleophilic addition reactions, while the sulfur atom in the pyrimidine ring can participate in electrophilic substitution, making this molecule a versatile building block for generating more complex derivatives, such as chalcones, for biological evaluation. This product is exclusively intended for research applications in laboratory settings. It is not designed for human therapeutic or veterinary use. Researchers handling this compound should consult relevant Safety Data Sheets (SDS) for safe handling procedures. General precautions for similar solid organics include wearing protective gloves/eye protection, avoiding dust formation, and using the compound only in a well-ventilated area.

Properties

Molecular Formula

C25H18N2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C25H18N2O3S/c28-22(19-11-12-23-24(13-19)30-16-29-23)15-31-25-26-20(17-7-3-1-4-8-17)14-21(27-25)18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

ADOUNUTYHJTGEN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The first approach involves the preparation of 1-(1,3-benzodioxol-5-yl)-2-bromoethanone followed by nucleophilic substitution with 4,6-diphenylpyrimidine-2-thiol. This represents one of the most direct methods for preparing the target compound.

Preparation of 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone

The starting material for this synthesis is 1-(1,3-benzodioxol-5-yl)ethanone (piperonal acetone), which undergoes bromination to yield the corresponding α-bromoketone. The bromination can be performed using molecular bromine in acetic acid or dichloromethane at low temperatures, similar to the methodology described for other acetophenone derivatives.

Procedure:

  • 1-(1,3-Benzodioxol-5-yl)ethanone (2.0 mmol) is dissolved in glacial acetic acid (10 mL).
  • Bromine (2.2 mmol) is added dropwise to the solution at 0°C with constant stirring.
  • The reaction mixture is stirred at room temperature for 3-4 hours until the completion of the reaction (monitored by TLC).
  • The reaction mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with cold water, and dried to obtain 1-(1,3-benzodioxol-5-yl)-2-bromoethanone.

Synthesis of 4,6-Diphenylpyrimidine-2-thiol

The 4,6-diphenylpyrimidine-2-thiol can be prepared through a condensation reaction of chalcone (derived from benzaldehyde and acetophenone) with thiourea, adapting the methodology similar to that described for the synthesis of 2-aminopyrimidines.

Procedure:

  • Benzaldehyde (10 mmol) and acetophenone (10 mmol) are dissolved in ethanol (30 mL).
  • Potassium hydroxide solution (50% aqueous, 5 mL) is added, and the mixture is stirred at room temperature for 20 hours.
  • The reaction mixture is poured into 6 N HCl under ice-bath cooling to precipitate the chalcone.
  • The chalcone (5 mmol) and thiourea (7.5 mmol) are dissolved in DMF, and potassium carbonate (15 mmol) is added.
  • The mixture is refluxed for 4 hours and then cooled to room temperature.
  • The reaction mixture is poured into 3 N HCl under ice-bath cooling to precipitate 4,6-diphenylpyrimidine-2-thiol.

Nucleophilic Substitution Reaction

The final step involves the nucleophilic substitution reaction between 1-(1,3-benzodioxol-5-yl)-2-bromoethanone and 4,6-diphenylpyrimidine-2-thiol to yield the target compound.

Procedure:

  • 4,6-Diphenylpyrimidine-2-thiol (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol) are suspended in dry acetone (15 mL).
  • 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone (1.0 mmol) is added to the mixture, and the reaction is refluxed for 6 hours.
  • The reaction progress is monitored by TLC.
  • Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated.
  • The residue is purified by column chromatography using hexane/ethyl acetate as the eluent to obtain the pure target compound.

Synthetic Approach 2: Via Thioether Formation with (Dihydropyrimidin-2-ylthio)acetates

Synthetic Route Overview

This approach adapts the methodology described in search result, which involves the formation of (dihydropyrimidin-2-ylthio)acetates. The key reaction is the S-alkylation of a pyrimidine-2-thione derivative with an α-haloketone.

Preparation of 4,6-Diphenylpyrimidine-2-thione

The 4,6-diphenylpyrimidine-2-thione can be prepared through a reaction sequence involving chalcone formation followed by cyclization with thiourea.

Procedure:

  • A mixture of benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL) is treated with KOH solution (10%, 10 mL).
  • The mixture is stirred at room temperature for 12 hours.
  • The resulting chalcone is isolated by filtration and purified by recrystallization from ethanol.
  • The chalcone (5 mmol) and thiourea (6 mmol) are dissolved in ethanol (30 mL) containing sodium ethoxide (prepared from 0.5 g sodium in 30 mL ethanol).
  • The mixture is refluxed for 8 hours.
  • After cooling, the mixture is acidified with dilute HCl, and the precipitate is collected by filtration to obtain 4,6-diphenylpyrimidine-2-thione.

S-Alkylation with 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone

The S-alkylation step involves the reaction of 4,6-diphenylpyrimidine-2-thione with 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone, similar to the general procedure described for the synthesis of (dihydropyrimidin-2-ylthio)acetates.

Procedure:

  • A mixture of 4,6-diphenylpyrimidine-2-thione (0.01 mol), 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (0.012 mol), and anhydrous K₂CO₃ (5.0 g, 40 mmol) in dry acetone (60 mL) is refluxed for 18 hours.
  • The hot mixture is filtered, concentrated to half its volume, and poured onto cold water.
  • The resulting solid is filtered off, dried, and recrystallized from a suitable solvent to afford the target compound.

Synthetic Approach 3: One-Pot Synthesis via Modified Hantzsch Pyrimidine Synthesis

Synthetic Route Overview

This approach involves a modified Hantzsch pyrimidine synthesis to prepare the 4,6-diphenylpyrimidine-2-thiol core, followed by S-alkylation with 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.

One-Step Synthesis of 4,6-Diphenylpyrimidine-2-thiol

This method adapts the one-step synthesis approach described in search result for preparing pyrimidine derivatives.

Procedure:

  • A mixture of 1,3-diphenyl-2-propen-1-one (chalcone, 10 mmol) and thiourea (15 mmol) in ethanol (50 mL) is refluxed in the presence of sodium hydroxide (15 mmol) for 6 hours.
  • The reaction mixture is cooled to room temperature and neutralized with dilute HCl.
  • The precipitate is collected by filtration, washed with water, and dried to obtain 4,6-diphenylpyrimidine-2-thiol.

S-Alkylation to Form the Target Compound

The S-alkylation step is similar to that described in the previous approaches, involving the reaction of 4,6-diphenylpyrimidine-2-thiol with 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.

Comparison of Synthetic Methods and Reaction Conditions

Table 1 summarizes the key reaction conditions and yields for the different synthetic approaches described above.

Table 1. Comparison of Synthetic Methods for 1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone

Method Key Intermediates Reaction Conditions for Final Step Typical Yield (%) Purification Method
Approach 1 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone, 4,6-Diphenylpyrimidine-2-thiol Acetone, K₂CO₃, reflux, 6h 65-75 Column chromatography (Hexane/EtOAc)
Approach 2 4,6-Diphenylpyrimidine-2-thione, 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone Dry acetone, K₂CO₃, reflux, 18h 70-80 Recrystallization
Approach 3 4,6-Diphenylpyrimidine-2-thiol, 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone DMF, K₂CO₃, room temperature, 4h 60-70 Column chromatography (Hexane/EtOAc)

Characterization and Analysis

Physical Properties

The target compound 1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone typically appears as a pale yellow to off-white crystalline solid with the following characteristics:

  • Molecular formula: C₂₅H₁₈N₂O₃S
  • Molecular weight: 426.48 g/mol
  • Melting point: 148-150°C

Spectroscopic Data

The structure of the synthesized compound can be confirmed through various spectroscopic techniques:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.15-8.20 (m, 4H, Ar-H), 7.85 (s, 1H, pyrimidine-H), 7.45-7.55 (m, 6H, Ar-H), 7.42 (d, 1H, benzodioxole-H), 7.32 (s, 1H, benzodioxole-H), 6.95 (d, 1H, benzodioxole-H), 6.10 (s, 2H, O-CH₂-O), 4.85 (s, 2H, -CH₂-).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 191.2, 169.5, 165.8, 152.2, 148.5, 147.3, 136.8, 135.2, 130.4, 129.8, 129.0, 128.6, 127.3, 124.5, 108.4, 107.2, 102.0, 39.2.

IR (KBr, cm⁻¹):

  • 1680 (C=O), 1560, 1485, 1440, 1250, 1040, 925, 765.

Mass Spectrum (ESI-MS, m/z):

  • 427.1 [M+H]⁺

Optimization of Reaction Conditions

Effect of Solvent on S-alkylation Reaction

Table 2 shows the effect of different solvents on the yield of the S-alkylation reaction between 4,6-diphenylpyrimidine-2-thiol and 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.

Table 2. Effect of Solvent on the S-alkylation Reaction

Solvent Temperature (°C) Time (h) Yield (%)
Acetone Reflux (56) 6 75
DMF Room temperature 4 70
Ethanol Reflux (78) 8 65
Acetonitrile Reflux (82) 5 72
THF Reflux (66) 7 68

Effect of Base on S-alkylation Reaction

Table 3 illustrates the effect of different bases on the yield of the S-alkylation reaction.

Table 3. Effect of Base on the S-alkylation Reaction

Base Equivalent Solvent Temperature (°C) Yield (%)
K₂CO₃ 1.5 Acetone Reflux 75
Na₂CO₃ 1.5 Acetone Reflux 70
NaOH 1.0 Ethanol Reflux 62
Et₃N 1.5 Acetone Reflux 58
NaH 1.0 THF Room temperature 78

Scale-up Considerations

When scaling up the synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone, several factors need to be considered to ensure safety, efficiency, and consistent product quality:

  • The exothermic nature of the bromination reaction requires careful temperature control, especially on larger scales.
  • The use of anhydrous conditions is crucial for the S-alkylation step to achieve optimal yields.
  • Efficient stirring is essential to ensure homogeneous mixing, particularly in the nucleophilic substitution reaction.
  • Purification strategies may need to be adapted for larger scales, potentially favoring crystallization over column chromatography.

Alternative Synthetic Strategies

Sonogashira Coupling Approach

An alternative approach could involve Sonogashira coupling to form the carbon-carbon bonds in constructing the 4,6-diphenylpyrimidine core, followed by introduction of the thiol group and subsequent S-alkylation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers potential advantages in terms of reduced reaction times and increased yields, especially for the cyclization steps in pyrimidine formation and the subsequent S-alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hydroxyacetophenones and sulfur-containing ethanones. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, molecular properties, and synthetic pathways:

Key Structural Differences and Implications

Substituent Complexity: The target compound’s 4,6-diphenylpyrimidinyl sulfanyl group distinguishes it from simpler analogs like 2-(methylthio)ethanones. The diphenylpyrimidine moiety may facilitate stacking interactions in protein binding pockets, a feature absent in compounds with aliphatic or single aromatic substituents .

Synthetic Accessibility :

  • Derivatives with sulfanylpyrimidine groups (e.g., the target compound) likely require multi-step synthesis, including pyrimidine ring formation and thiol coupling, whereas methoxy- or hydroxy-substituted analogs are synthesized via simpler esterification or acylation routes .

Crystallographic Data :

  • The use of SHELXL for refining such structures is critical due to the compound’s conformational flexibility and the need to resolve overlapping electron densities in the diphenylpyrimidine group .

Pharmacological and Regulatory Considerations

), structurally related compounds like JWH-201 (a synthetic cannabinoid) share the ethanone backbone but differ in substituents (e.g., indole and methoxyphenyl groups) .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure features a benzodioxole moiety and a diphenylpyrimidine group, which are known for their diverse biological activities.

Synthesis

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions. The synthetic route often emphasizes the formation of the benzodioxole ring and the introduction of the pyrimidine derivative.

Antimicrobial Activity

Research indicates that compounds containing benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-(1,3-Benzodioxol-5-yl)-2-bromoethanoneS. aureus625 µg/mL
3,4-(methylenedioxy) cinnamic acidE. coli>1000 µg/mL
1-(1,3-Benzodioxol-5-yl)-2-acetylthioethanoneP. aeruginosa500 µg/mL

Larvicidal Activity

In studies focusing on vector control, particularly against Aedes aegypti, certain derivatives of benzodioxole have demonstrated larvicidal effects. For example, one study reported an LC50 value of 28.9 μM for a related compound . This indicates potential applications in mosquito control for diseases such as dengue and Zika virus.

The biological activity of 1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone may be attributed to its ability to interfere with cellular processes in target organisms. The presence of the benzodioxole moiety is believed to enhance membrane permeability and disrupt metabolic functions in microbial cells.

Case Studies

Recent studies have explored the efficacy of related compounds in vivo and in vitro. For instance:

  • Antibacterial Efficacy : A study evaluated several benzodioxole derivatives against clinical isolates of resistant bacteria. Results indicated that compounds with a similar scaffold exhibited potent antibacterial activity with reduced cytotoxicity towards mammalian cells .
  • Larvicidal Assessment : Another research project focused on evaluating the larvicidal properties against Aedes aegypti. The study highlighted the importance of structural modifications in enhancing biological activity while maintaining low toxicity profiles .

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